(2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid
Overview
Description
“(2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 1567668-00-1 . It has a molecular weight of 167.14 and a molecular formula of C8H6FNO2 .
Molecular Structure Analysis
The compound has a defined bond stereocenter count of 1 . Its InChI code is 1S/C8H6FNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h1-5H, (H,11,12)/b2-1+ . The compound is canonicalized .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 50.2Ų . It has a hydrogen bond acceptor count of 4 and a hydrogen bond donor count of 1 . The compound also has a rotatable bond count of 2 .Scientific Research Applications
Photoalignment of Nematic Liquid Crystals
One study highlighted the use of derivates similar to (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid in promoting excellent photoalignment of nematic liquid crystals. The research demonstrated that the photoalignment quality is influenced by the presence and position of fluoro-substituents, with fluorinated derivatives providing superior alignment capabilities compared to non-fluorinated counterparts. This finding has implications for the development of advanced liquid crystal displays (LCDs) and optoelectronic devices (Hegde et al., 2013).
Synthesis and Biological Activity
Another study focused on the synthesis and evaluation of the biological activity of isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives. Although not directly mentioning this compound, the research underscores the broad interest in the synthetic and functional exploration of prop-2-enoic acid derivatives in pharmacological contexts (Modzelewska-Banachiewicz et al., 2009).
Novel Synthetic Pathways
Research into novel synthetic pathways for producing 4-fluoropyridines has shown the versatility of compounds related to this compound in synthesizing aryl-substituted fluoropyridines. These findings have potential applications in developing new pharmaceuticals and agrochemicals due to the significance of fluoropyridines in these industries (Wittmann et al., 2006).
Structural and Spectroscopic Analysis
A detailed structural and spectroscopic analysis of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, revealed insights into its molecular geometry, stabilization through intramolecular and intermolecular interactions, and nonlinear optical (NLO) properties. This type of research is crucial for designing materials with specific optical characteristics, which can be applied in fields such as photonics and optical computing (Venkatesan et al., 2016).
Properties
IUPAC Name |
(E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHRBHXXXSAHAO-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC(=C1/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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